molecular formula C16H17N5O2S3 B2444960 N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide CAS No. 688335-80-0

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Cat. No. B2444960
CAS RN: 688335-80-0
M. Wt: 407.53
InChI Key: AIWPZCRWONZMEU-UHFFFAOYSA-N
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Description

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C16H17N5O2S3 and its molecular weight is 407.53. The purity is usually 95%.
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Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

A study by Shukla et al. (2012) explored the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as inhibitors of kidney-type glutaminase (GLS). These inhibitors, including a compound structurally similar to the requested molecule, demonstrated potential in attenuating the growth of human lymphoma cells both in vitro and in a mouse xenograft model, suggesting a promising avenue for cancer therapy Shukla et al., 2012.

Anticancer Hybrid Molecules

Yushyn et al. (2022) developed a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties through a cost-effective synthesis approach. The synthesized compound displayed in vitro anticancer activity, highlighting the therapeutic potential of such hybrid molecules Yushyn et al., 2022.

Antimicrobial and Antifungal Activities

Sych et al. (2019) synthesized derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating significant antimicrobial and antifungal activities against both Gram-positive and Gram-negative bacteria, as well as Candida albicans. This study identifies these compounds as promising candidates for further antimicrobial research Sych et al., 2019.

Synthesis and Biological Activities

Additional research has focused on the synthesis of novel compounds containing the 1,3,4-thiadiazol moiety, exploring their potential biological activities. These studies contribute to the expanding knowledge base on the pharmacological applications of these heterocyclic compounds, underscoring their versatility and potential utility in developing new therapeutic agents Li et al., 2012; Pérez‐Villanueva et al., 2013.

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S3/c1-3-24-16-20-19-14(26-16)18-13(22)10-25-15-17-8-9-21(15)11-4-6-12(23-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWPZCRWONZMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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